Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)-
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Overview
Description
Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a formyl group attached to a furan ring, which is further connected to an isoindole-1,3(2H)-dione structure. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- typically involves the following steps:
Formation of the Isoindole-1,3(2H)-dione Core:
Introduction of the Furan Ring:
Industrial Production Methods: Industrial production of Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Isoindole-1,3(2H)-dione, 5-(5-carboxy-2-furyl)-
Reduction: Isoindole-1,3(2H)-dione, 5-(5-hydroxymethyl-2-furyl)-
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- can be compared with other isoindole derivatives:
Similar Compounds:
Uniqueness:
- The presence of the formyl group in Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- imparts unique reactivity and biological activity compared to other isoindole derivatives. This functional group allows for further chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-5-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-6-8-2-4-11(18-8)7-1-3-9-10(5-7)13(17)14-12(9)16/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAOIUUAKIHRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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